molecular formula C16H26INS B14701699 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide CAS No. 21602-50-6

1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide

Cat. No.: B14701699
CAS No.: 21602-50-6
M. Wt: 391.4 g/mol
InChI Key: FUOPLBCOTQBKGY-UHFFFAOYSA-M
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Description

1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is a complex organic compound that features a piperidinium core substituted with a thienyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide typically involves the reaction of 1-(3-thienyl)cyclohexylamine with methyl iodide in the presence of a base. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or acetonitrile
  • Temperature: Room temperature to 60°C
  • Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic medium.

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Piperidine derivatives

    Substitution: Corresponding halide or hydroxide derivatives

Scientific Research Applications

1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include:

    Binding to Receptors: The thienyl and cyclohexyl groups may enhance binding affinity to specific receptors.

    Signal Transduction: Modulation of receptor activity can lead to changes in intracellular signaling pathways.

Comparison with Similar Compounds

  • 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine
  • 1-(1,1-Dioxido-3-thietanyl)piperidine
  • 1-(4-Methyl-2-thienyl)cyclohexyl)piperidine hydrochloride

Comparison: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

21602-50-6

Molecular Formula

C16H26INS

Molecular Weight

391.4 g/mol

IUPAC Name

1-methyl-1-(1-thiophen-3-ylcyclohexyl)piperidin-1-ium;iodide

InChI

InChI=1S/C16H26NS.HI/c1-17(11-6-3-7-12-17)16(9-4-2-5-10-16)15-8-13-18-14-15;/h8,13-14H,2-7,9-12H2,1H3;1H/q+1;/p-1

InChI Key

FUOPLBCOTQBKGY-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)C2(CCCCC2)C3=CSC=C3.[I-]

Origin of Product

United States

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